BenchChemオンラインストアへようこそ!

Pentofuranose

Conformational Analysis Nucleoside Design Thermodynamics

Pentofuranose is not a single molecule but a stereochemically rich scaffold where subtle changes in configuration or substitution dictate biological activity. For nucleoside drug discovery (antiviral, anticancer), conformational pre-bias guided by ΔH° values from Plavec et al. enables rational selection of North- or South-puckered analogs. L-pentofuranose derivatives (e.g., L-lyxo, EC50=3.8 μM) offer metabolic stability advantages over D-sugars. Amino-substituted variants enhance gastric acid resistance for oral bioavailability. Procure specific stereoisomers or protected intermediates (see US 5,880,294) for cGMP synthesis. Generic substitution is not viable—validated stereochemistry and thermodynamic data drive success.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
Cat. No. B7776049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentofuranose
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2
InChIKeyHMFHBZSHGGEWLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / 25 g / 100 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentofuranose: A Foundational Five-Membered Ring Carbohydrate for Nucleoside Analog Design


Pentofuranose [1] is a carbohydrate defined as the furanose (five-membered ring) form of any pentose (a five-carbon monosaccharide). This class of compounds is fundamentally important in medicinal chemistry and chemical biology, as the pentofuranose ring constitutes the core sugar moiety of ribonucleosides and deoxyribonucleosides, the building blocks of RNA and DNA [2]. Its unique conformational flexibility, driven by the gauche and anomeric effects [3], distinguishes it from six-membered pyranose forms and underpins its critical role in nucleic acid structure and function.

Why Generic Carbohydrate Substitution Is Not Possible for Pentofuranose-Based Applications


Pentofuranose is not a single, monolithic entity but a class of stereoisomers with distinct conformational and biological properties. The specific stereochemistry (e.g., D- vs. L-, ribo- vs. arabino- vs. xylo-configuration) and the presence or absence of substituents on the ring critically modulate the molecule's three-dimensional shape, reactivity, and biological recognition [1]. For example, the pseudorotational equilibrium between North (N) and South (S) conformations, which dictates how a nucleoside interacts with enzymes and nucleic acids, is exquisitely sensitive to the stereoelectronic properties of its exocyclic substituents [2]. This means that a seemingly minor change, such as replacing a hydroxyl group with a hydrogen (deoxy sugar) or changing its stereochemistry, can drastically alter or eliminate desired biological activity. Therefore, substitution with a generic or closely related analog is not a viable strategy without rigorous experimental validation.

Quantitative Evidence of Pentofuranose Differentiation vs. Key Analogs and Alternatives


Conformational Stability and Pseudorotational Thermodynamics of D-Pentofuranose Moieties in Nucleosides

The intrinsic conformational flexibility of the pentofuranose ring is a critical determinant of nucleoside function. A comprehensive 1H-NMR study quantified the thermodynamics of the pseudorotational equilibrium (North (N) ↔ South (S) conformer interconversion) for various 2′,3′-dideoxy-, 2′-deoxy-, and ribo-β-D-nucleosides [1]. The van't Hoff analysis provided ΔH° values, which represent the enthalpic preference for the S-type conformer relative to the N-type conformer. The data demonstrates that the equilibrium is not a fixed property but is finely tuned by the presence and stereochemistry of substituents, with ΔH° values varying by up to 4.0 kJ/mol across different nucleoside analogs.

Conformational Analysis Nucleoside Design Thermodynamics

Anti-Trypanosomal Activity of L-Pentofuranose-Mimetic Iminosugars vs. Natural D-Enantiomer

The biological activity of pentofuranose derivatives is highly stereospecific. A series of L-lyxo and L-xylo-pentofuranose-mimetic iminosugars were synthesized and evaluated for anti-trypanosomal activity [1]. The L-lyxo derivative 12 demonstrated significant activity against Trypanosoma brucei brucei, the causative agent of African sleeping sickness.

Antiparasitic Agents Glycomimetics Enantiomeric Specificity

Acidic Hydrolytic Stability of Amino-Pentofuranosyl Nucleosides vs. Hydroxyl Analogs

The chemical stability of pentofuranose derivatives can be significantly modulated by functional group substitution, which is critical for developing stable therapeutic agents. A liquid chromatography study compared the hydrolytic degradation kinetics of monoamino analogues of 2'- or 3'-deoxyadenosine with their corresponding hydroxyl analogues [1].

Drug Stability Nucleoside Analogs Prodrug Design

Industrial Scalability and Synthetic Utility as Defined by Patent Protection

The commercial value and utility of specific pentofuranose derivatives are validated by extensive patent protection covering their preparation and use as key intermediates. US Patent 5,880,294 [1] explicitly claims a family of D-pentofuranose derivatives (formulas 1-4) and their use in the industrial synthesis of 3'-C-substituted ribonucleoside derivatives, which are known to possess 'excellent antitumor activities'. The patent describes a novel oxidation process using a catalytic amount of a 2,2,6,6-tetramethylpiperidinoxy (TEMPO) compound and a hypochlorite, highlighting a specific, scalable, and proprietary method that differentiates these protected pentofuranose synthons from alternative, non-proprietary carbohydrate starting materials.

Process Chemistry Nucleoside Synthesis Intellectual Property

Optimized Application Scenarios for Pentofuranose Derivatives Based on Quantified Differentiation


Design of Conformationally Constrained Nucleoside Therapeutics

For researchers developing nucleoside drugs (e.g., antivirals, anticancer agents) where the sugar pucker (North or South conformation) is critical for target binding, the thermodynamic data from Plavec et al. [1] provides a quantitative guide. Procuring a specific pentofuranose derivative (e.g., a 2',3'-dideoxy- or a 2'-deoxy-ribose) can be strategically chosen based on its known ΔH° value to pre-bias the conformational equilibrium toward the desired binding mode, potentially improving efficacy and reducing off-target effects. This is a data-driven, rather than empirical, approach to analog design.

Synthesis of L-Nucleoside and L-Glycomimetic Drug Candidates

For medicinal chemistry teams focused on antiviral or antiparasitic drug discovery, L-pentofuranose derivatives represent a strategic alternative to natural D-sugars. The demonstrated anti-trypanosomal activity of the L-lyxo derivative [1] (EC50 = 3.8 μM) validates this scaffold's potential. Researchers can procure L-pentofuranose building blocks to synthesize libraries of unnatural L-nucleosides, which are known to be poor substrates for human nucleoside phosphorylases, thereby offering a potential pathway to improved metabolic stability and reduced toxicity compared to D-nucleosides.

Stability-Optimized Nucleoside Prodrugs for Oral Delivery

For formulation and medicinal chemistry groups developing orally available nucleoside drugs, the enhanced acidic stability of amino-substituted pentofuranose derivatives [1] is a critical selection criterion. By choosing an amino-pentofuranose intermediate for synthesis, rather than a hydroxyl analog, teams can directly build in improved resistance to stomach acid degradation. This can lead to higher bioavailability, more consistent pharmacokinetic profiles, and potentially lower required doses, directly addressing a major hurdle in nucleoside drug development.

Large-Scale cGMP Manufacturing of 3'-C-Substituted Nucleosides

For industrial process chemists and procurement managers sourcing intermediates for cGMP manufacturing of advanced nucleoside antitumor agents, the protected D-pentofuranose derivatives claimed in US Patent 5,880,294 [1] offer a validated and scalable route. Licensing or procuring these specific intermediates provides access to a patent-protected synthetic pathway, ensuring a robust, high-yielding, and legally defensible manufacturing process for producing complex 3'-C-substituted ribonucleosides, which differentiates it from using more common, unprotected, and non-proprietary carbohydrate sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.